molecular formula C4H7BrO2 B1141626 trans-3-Bromo-4-hydroxytetrahydrofuran CAS No. 114429-91-3

trans-3-Bromo-4-hydroxytetrahydrofuran

Cat. No.: B1141626
CAS No.: 114429-91-3
M. Wt: 167.00118
InChI Key:
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Description

trans-3-Bromo-4-hydroxytetrahydrofuran: is a chemical compound with the molecular formula C4H7BrO2 It is a derivative of tetrahydrofuran, featuring a bromine atom and a hydroxyl group attached to the tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Bromo-4-hydroxytetrahydrofuran typically involves the bromination of tetrahydrofuran derivatives. One common method is the bromination of 3,4-dihydroxytetrahydrofuran using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the selective formation of the trans isomer.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-3-Bromo-4-hydroxytetrahydrofuran can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the bromine atom, yielding tetrahydrofuran derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, to form various substituted tetrahydrofuran derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Tetrahydrofuran derivatives without the bromine atom.

    Substitution: Substituted tetrahydrofuran derivatives with various functional groups.

Scientific Research Applications

Chemistry: trans-3-Bromo-4-hydroxytetrahydrofuran is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a valuable compound for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of trans-3-Bromo-4-hydroxytetrahydrofuran depends on its specific application. In chemical reactions, the bromine atom and hydroxyl group can participate in various transformations, such as nucleophilic substitution or oxidation-reduction reactions. The molecular targets and pathways involved would vary based on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

    3-Bromo-4-hydroxytetrahydrofuran: Similar structure but may differ in stereochemistry.

    4-Bromo-3-hydroxytetrahydrofuran: Isomeric compound with different positioning of bromine and hydroxyl groups.

    3,4-Dibromotetrahydrofuran: Contains two bromine atoms instead of one.

Uniqueness: trans-3-Bromo-4-hydroxytetrahydrofuran is unique due to its specific stereochemistry, which can influence its reactivity and the types of reactions it undergoes. The presence of both bromine and hydroxyl groups in a trans configuration provides distinct chemical properties compared to its isomers and other similar compounds.

Properties

IUPAC Name

(3S,4S)-4-bromooxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2H2/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUKWZNQWLUBGM-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CO1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114429-91-3
Record name rac-(3R,4R)-4-bromooxolan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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